molecular formula C10H13BrN2O4 B555781 (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide CAS No. 10144-66-8

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide

Cat. No. B555781
CAS RN: 10144-66-8
M. Wt: 305.12 g/mol
InChI Key: FRFKXOAGURTONY-FJXQXJEOSA-N
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Description

“(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” is a compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.12 g/mol . It is an amino acid derivative .


Synthesis Analysis

While specific synthesis methods for “(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” were not found, similar compounds such as “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .

Scientific Research Applications

Photosensitive Protecting Groups

"(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide" can be considered under the broader category of compounds with photosensitive protecting groups. These groups are pivotal in synthetic chemistry, offering a reversible way to protect functional groups during chemical synthesis. The application of photosensitive protecting groups like 2-nitrobenzyl derivatives showcases their potential in facilitating complex synthetic pathways by allowing selective deprotection through photolysis. This method is particularly advantageous for synthesizing sensitive molecules that might degrade under conventional conditions (B. Amit, U. Zehavi, & A. Patchornik, 1974).

properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKXOAGURTONY-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide

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